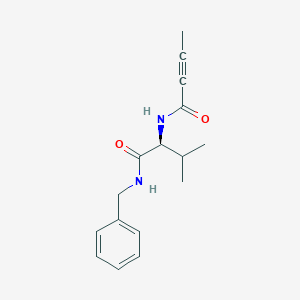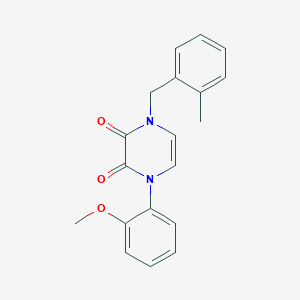![molecular formula C8H6F5NO2 B2821492 [5-(pentafluoroethoxy)pyridin-2-yl]methanol CAS No. 2305253-74-9](/img/structure/B2821492.png)
[5-(pentafluoroethoxy)pyridin-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(pentafluoroethoxy)pyridin-2-yl]methanol is a chemical compound with the molecular formula C8H6F5NO2 and a molecular weight of 243.13 g/mol It is characterized by the presence of a pyridine ring substituted with a pentafluoroethoxy group and a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(pentafluoroethoxy)pyridin-2-yl]methanol typically involves the reaction of a pyridine derivative with a pentafluoroethoxy reagent under controlled conditions. One common method involves the use of pentafluoroethanol and a suitable pyridine precursor in the presence of a base to facilitate the substitution reaction . The reaction is usually carried out at low temperatures to ensure the stability of the pentafluoroethoxy group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
[5-(pentafluoroethoxy)pyridin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pentafluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield pyridine-2-carboxylic acid derivatives, while reduction can produce pyridine-2-ylmethanol derivatives with different substituents.
Aplicaciones Científicas De Investigación
[5-(pentafluoroethoxy)pyridin-2-yl]methanol has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of [5-(pentafluoroethoxy)pyridin-2-yl]methanol involves its interaction with specific molecular targets and pathways The pentafluoroethoxy group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity The methanol group can participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity
Comparación Con Compuestos Similares
Similar Compounds
[5-(trifluoromethoxy)pyridin-2-yl]methanol: Similar structure but with a trifluoromethoxy group instead of a pentafluoroethoxy group.
[5-(difluoromethoxy)pyridin-2-yl]methanol: Contains a difluoromethoxy group, leading to different chemical properties.
[5-(fluoromethoxy)pyridin-2-yl]methanol: Features a fluoromethoxy group, which affects its reactivity and applications.
Uniqueness
The presence of the pentafluoroethoxy group in [5-(pentafluoroethoxy)pyridin-2-yl]methanol makes it unique compared to its analogs This group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies
Propiedades
IUPAC Name |
[5-(1,1,2,2,2-pentafluoroethoxy)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F5NO2/c9-7(10,11)8(12,13)16-6-2-1-5(4-15)14-3-6/h1-3,15H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIIAHNXPALGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-(3-chloro-1-benzothiophen-2-yl)prop-2-enoate](/img/structure/B2821409.png)


![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)
![[6-(Methoxymethoxy)-1,3-dioxaindan-5-yl]methanol](/img/structure/B2821418.png)

![(NE)-N-(imidazo[1,2-a]pyrimidin-3-ylmethylidene)hydroxylamine](/img/structure/B2821421.png)
![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)
![3-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2821428.png)
![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)
